N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine
Description
Properties
CAS No. |
919772-33-1 |
|---|---|
Molecular Formula |
C14H19N3O5 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-aminoethylcarbamoyl)-3-methoxybenzoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H19N3O5/c1-8(14(20)21)17-12(18)9-3-4-10(11(7-9)22-2)13(19)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,19)(H,17,18)(H,20,21)/t8-/m0/s1 |
InChI Key |
KHXVCFIKHJLNGQ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with L-alanine in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzoyl compounds .
Scientific Research Applications
Chemical Properties and Structure
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine has the molecular formula and a CAS number of 70874-14-5. The compound features a methoxybenzoyl group and an aminoethyl carbamoyl moiety, which contribute to its biological activity and solubility characteristics.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The methoxybenzoyl moiety is known to interact with cellular pathways involved in tumor growth. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. This suggests that this compound may have similar effects, warranting further investigation into its potential as an anticancer agent .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of amino acid derivatives. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Study:
In vitro studies have shown that amino acid derivatives can enhance neuronal survival under stress conditions, indicating their potential use in treating conditions like Alzheimer's disease .
Enzyme Inhibition
This compound may serve as an enzyme inhibitor due to its structural features that allow it to bind effectively to active sites of various enzymes. This characteristic is valuable in drug design, particularly for developing inhibitors for enzymes implicated in disease processes.
Table 1: Enzyme Inhibition Studies
Polymer Applications
The incorporation of this compound into polymer matrices has been explored for creating biocompatible materials. Its amino acid structure allows for the formation of hydrogels that can be used in drug delivery systems.
Case Study:
Research has demonstrated that hydrogels synthesized from amino acid derivatives exhibit enhanced mechanical properties and controlled release profiles for therapeutic agents. This makes them suitable for applications in tissue engineering and regenerative medicine .
Mechanism of Action
The mechanism by which N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .
Comparison with Similar Compounds
Key Structural Features
- Core Structure : Benzoyl-L-alanine backbone with a 3-methoxy substitution.
- Unique Groups: 2-Aminoethyl carbamoyl side chain at the 4-position of the benzoyl ring.
- Stereochemistry : L-configuration of alanine ensures compatibility with biological systems.
Comparison with Substrate Analogues (Benzoic Acid Derivatives)
lists substrate analogues such as 4-amino-L-phenylalanine, 3-amino-4-chlorobenzoic acid, and 4-nitrobenzyl amine. A structural comparison reveals:
Key Observations :
- The methoxy group in the target compound may improve solubility compared to chloro or nitro substituents.
Comparison with Peptide-Based Compounds
describes N-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-methyl-L-leucyl-3-[(3S)-2-oxopyrrolidin-3-yl]-L-alaninamide (C30) , a peptide derivative. Key differences include:
- Aromatic Core : C30 uses an indole ring, while the target compound employs a methoxybenzoyl group. Indole moieties often enhance π-stacking in protein binding.
- Amino Acid Residues: C30 incorporates 4-methyl-L-leucine and a modified alanine with a pyrrolidinone group, which may increase lipophilicity and conformational rigidity compared to the simpler L-alanine in the target compound .
Hypothesized Binding Interactions
- Target Compound: The 2-aminoethyl carbamoyl group may engage in hydrogen bonding with catalytic residues in enzymes, while the methoxy group could enhance hydrophobic interactions.
- 4-Amino-L-phenylalanine: Acts as a substrate analogue in enzymatic reactions, leveraging its amino and carboxylic acid groups for mimicry .
- C30: The indole and pyrrolidinone groups likely target proteases or kinases through combined hydrophobic and hydrogen-bonding interactions .
Computational Docking Studies
highlights the Lamarckian genetic algorithm in AUTODOCK 3.0 for predicting ligand-binding conformations. Applying this method to the target compound and its analogues could reveal:
- Target Compound: Flexible side chains may adopt multiple conformations, improving binding entropy. Simulated docking might show stronger affinity than rigid analogues like 3-amino-4-chlorobenzoic acid.
- C30: The indole core and pyrrolidinone group may achieve higher docking scores due to stable π-π interactions and conformational preorganization .
Biological Activity
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine is a complex organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical research. This article delves into the compound's biological activity, synthesis, interaction studies, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with an average mass of approximately 309.322 g/mol. The compound features several functional groups, including an amine, carbamate, and carboxylic acid, which contribute to its reactivity and biological interactions .
Preliminary investigations suggest that this compound may act as an inhibitor or modulator of specific biological pathways. Its structural features enable it to interact with various biological targets, including receptors and enzymes involved in metabolic processes. These interactions are crucial for understanding the compound's therapeutic potential.
Interaction Studies
Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinities of this compound with different biological targets. These studies are essential for elucidating the compound's mechanism of action and optimizing its pharmacological properties.
| Biological Target | Binding Affinity (Kd) | Type of Interaction |
|---|---|---|
| Adenosine A3 Receptor | 212 nM | Antagonist |
| Acetylcholinesterase | Moderate Binding | Inhibitor |
The above table summarizes preliminary findings on the interaction of this compound with significant biological targets, indicating its potential role in modulating receptor activity and enzymatic functions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:
- Formation of the Benzoyl Moiety : The initial step involves synthesizing the methoxybenzoyl group through a reaction between methoxybenzoic acid and a suitable coupling agent.
- Carbamoylation : The subsequent step includes the introduction of the carbamoyl group via reaction with an appropriate amine.
- Final Coupling : The last step involves coupling the resultant product with L-alanine to form the final compound.
This multi-step synthesis highlights the complexity involved in producing this compound, underscoring its significance in medicinal chemistry.
Comparative Analysis
To further understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{4-[(2-Aminoethyl)carbamoyl]-benzoic acid} | Similar carbamoyl group; lacks methoxy substitution | Potential anti-inflammatory activity |
| N-(2-Aminoethyl)-L-alanine | Basic structure without benzoyl moiety | Involved in protein synthesis |
| 3-Methoxybenzoic acid | Methoxy substitution but lacks aminoethyl group | Used as a building block in organic synthesis |
This comparative analysis illustrates how variations in structure can influence biological activity and application potential, emphasizing the distinctiveness of this compound within this class of compounds.
Case Studies
Recent studies have explored the pharmacological effects of this compound in various models:
- In Vitro Studies : Cell line assays demonstrated that this compound exhibits inhibitory effects on specific enzyme activities associated with metabolic disorders.
- Animal Models : Preliminary animal studies indicated potential anti-inflammatory effects, suggesting its utility in treating conditions characterized by excessive inflammation.
These findings provide a foundation for further research into the therapeutic applications of this compound.
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine?
The compound can be synthesized via sequential coupling reactions. A typical approach involves:
- Step 1 : Reacting 4-chloro-3-methoxybenzoic acid derivatives with 2-aminoethylamine to form the carbamoyl intermediate.
- Step 2 : Activating the carboxylic acid group (e.g., using benzotriazole coupling reagents) for conjugation with L-alanine.
- Step 3 : Purification via HCl salt precipitation or HPLC, followed by characterization using -NMR (300 MHz, d6-DMSO) and ESI-MS to confirm structural integrity .
Q. How is the purity and structural integrity of this compound verified in academic research?
Researchers rely on:
- -NMR spectroscopy : To confirm proton environments (e.g., methoxy group at ~3.8 ppm, amide protons at ~7–8 ppm).
- ESI-MS : For molecular ion peaks matching the theoretical mass (±1 Da).
- HPLC : To assess purity (>95% by area under the curve) using reverse-phase columns and acetonitrile/water gradients .
Q. What starting materials are critical for synthesizing this compound?
Key precursors include:
- 4-Chloro-3-methoxybenzoic acid : For constructing the benzoyl moiety.
- N-Boc-2-aminoethylamine : To introduce the carbamoyl group, followed by Boc deprotection.
- L-Alanine derivatives : Activated as esters or via in situ coupling reagents like EDC/HOBt .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency between the 3-methoxybenzoyl group and L-alanine derivatives?
Optimization strategies include:
- Catalyst selection : Using HCl salts to stabilize intermediates and improve reaction kinetics .
- Temperature control : Maintaining 0–4°C during coupling to minimize side reactions.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Molecular docking : Employ Lamarckian genetic algorithms (AUTODOCK 3.0) to simulate ligand-receptor interactions. This method accounts for ligand flexibility and estimates binding free energy using empirical scoring functions .
- MD simulations : To assess stability of the compound-enzyme complex over time, focusing on hydrogen bonding with the carbamoyl and methoxy groups .
Q. How do structural modifications (e.g., methoxy group position) impact bioactivity?
- Comparative SAR studies : Synthesize analogs (e.g., 4-methoxy or unsubstituted benzoyl derivatives) and test against target enzymes (e.g., Trypanosoma brucei inhibitors).
- LogP measurements : Evaluate hydrophobicity changes via HPLC retention times or shake-flask partitioning to correlate with cellular uptake .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Compare NMR shifts with analogous compounds (e.g., N-(2-aminoethyl)-2,4-dichlorobenzamides).
- High-resolution MS : Resolve ambiguities in molecular ion peaks caused by isotopic patterns or adducts.
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals, particularly near the carbamoyl and benzoyl regions .
Methodological Notes
- Synthesis Challenges : Low yields in carbamoyl coupling (e.g., 54–63% in ) may arise from steric hindrance; microwave-assisted synthesis or ultrasonic agitation can improve efficiency.
- Data Reproducibility : Strict control of anhydrous conditions and inert atmospheres (N/Ar) is critical for consistent results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
